molecular formula C16H24N4O4S B3060217 Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 2007908-48-5

Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B3060217
CAS RN: 2007908-48-5
M. Wt: 368.5
InChI Key: NIWFHQAQSBSZND-UHFFFAOYSA-N
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Description

Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H24N4O4S and its molecular weight is 368.5. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Studies

Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate and its derivatives play a crucial role in the field of chemical synthesis. Studies have demonstrated their utility in creating complex molecular structures, which are essential for various scientific applications. For instance, Singh et al. explored the conversion of related compounds into bisthiazolopyrimidine derivatives, showcasing the potential for synthesizing novel heterocyclic compounds with unique properties (Singh, Singh, DeWan, & Narang, 1970). Similarly, Zanatta et al. reported an efficient synthesis method for ethyl 2-methylthio and ethyl 2-benzylthio pyrimidine derivatives, indicating the versatility of these compounds in organic synthesis (Zanatta, Fortes, Bencke, Marangoni, Camargo, Fantinel, Bonacorso, & Martins, 2015).

Heterocyclic Compound Formation

The ability of this compound derivatives to form heterocyclic compounds is of significant interest. Ryndina et al. investigated the reactions of related compounds with 1,3-dicarbonyl compounds, leading to the formation of thienopyrimidines, which are crucial for developing pharmaceuticals and materials science (Ryndina, Kadushkin, Soloveva, & Granik, 2002).

Novel Heterocyclic Systems

Tumkevičius presented a study on the acid-catalyzed cyclocondensation of related compounds, resulting in new heterocyclic systems. This research highlights the compound's role in expanding the library of heterocyclic compounds, which are foundational in medicinal chemistry and drug design (Tumkevičius, 1995).

Antiviral and Antimycotic Activities

Sansebastiano et al. synthesized derivatives of ethyl 2-methylthio pyrimidinecarboxylates and evaluated their antiviral (HSV-1) and antimycotic activities. This study underscores the potential biomedical applications of these compounds, particularly in developing treatments for viral and fungal infections (Sansebastiano, Mosti, Menozzi, Schenone, Muratore, Petta, Debbia, Schito, & Schito, 1993).

properties

IUPAC Name

ethyl 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylhydrazinyl]-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-7-9-20(15(22)24-16(3,4)5)19-12-11(13(21)23-8-2)10-17-14(18-12)25-6/h7,10H,1,8-9H2,2-6H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWFHQAQSBSZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NN(CC=C)C(=O)OC(C)(C)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501104610
Record name 5-Pyrimidinecarboxylic acid, 4-[2-[(1,1-dimethylethoxy)carbonyl]-2-(2-propen-1-yl)hydrazinyl]-2-(methylthio)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501104610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2007908-48-5
Record name 5-Pyrimidinecarboxylic acid, 4-[2-[(1,1-dimethylethoxy)carbonyl]-2-(2-propen-1-yl)hydrazinyl]-2-(methylthio)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007908-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 4-[2-[(1,1-dimethylethoxy)carbonyl]-2-(2-propen-1-yl)hydrazinyl]-2-(methylthio)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501104610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate

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